5-(4-aminophenyl)-2-phenyl-4H-pyrazol-3-one
Description
Properties
IUPAC Name |
5-(4-aminophenyl)-2-phenyl-4H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c16-12-8-6-11(7-9-12)14-10-15(19)18(17-14)13-4-2-1-3-5-13/h1-9H,10,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGWUZQIBRQVPOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN(C1=O)C2=CC=CC=C2)C3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30372803 | |
| Record name | 5-(4-aminophenyl)-2-phenyl-4H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30372803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478398-27-5 | |
| Record name | 5-(4-aminophenyl)-2-phenyl-4H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30372803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of β-Keto Esters with 4-Nitrophenylhydrazine Followed by Reduction
This two-step approach is widely adopted for introducing the 4-aminophenyl group:
Step 1: Synthesis of 5-(4-Nitrophenyl)-2-phenyl-4H-pyrazol-3-one
A mixture of ethyl benzoylacetate (1.0 equiv) and 4-nitrophenylhydrazine (1.05 equiv) in ethanol, catalyzed by HCl, is refluxed for 2–4 hours. The product precipitates upon cooling and is recrystallized from ethanol (yield: 82–87%).
Step 2: Catalytic Hydrogenation
The nitro intermediate is reduced using H₂ (1 atm) and 10% Pd/C in ethanol at room temperature for 6 hours. Filtration and solvent evaporation yield the target compound (yield: 85–92%).
| Parameter | Value | Source |
|---|---|---|
| Cyclocondensation time | 2–4 hours | |
| Reduction time | 6 hours | |
| Overall yield | 70–80% |
Direct Cyclocondensation with 4-Aminophenylhydrazine
Using pre-functionalized hydrazine avoids post-synthesis reduction but requires careful handling due to the instability of 4-aminophenylhydrazine:
Procedure
A solution of ethyl benzoylacetate (1.0 equiv) and 4-aminophenylhydrazine (1.05 equiv) in glacial acetic acid is stirred at 80°C for 3 hours. Sodium acetate (6 equiv) is added to neutralize HCl, and the mixture is cooled to precipitate the product. Recrystallization from ethanol affords the target compound (yield: 68–75%).
- Solvent: Glacial acetic acid enhances reaction efficiency compared to ethanol.
- Catalyst: Sodium acetate improves yield by maintaining a weakly acidic medium.
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times:
Method
A mixture of ethyl benzoylacetate (1.0 equiv) and 4-nitrophenylhydrazine (1.05 equiv) in DMF is irradiated at 160°C for 10 minutes. The nitro intermediate is reduced in situ using Fe₃O₄@SiO₂@Tannic acid under H₂, yielding the product in 88% overall yield.
- Time reduction: Total synthesis time ≤30 minutes.
- Catalyst reuse: Fe₃O₄@SiO₂@Tannic acid retains 90% activity after five cycles.
Continuous Flow Synthesis
For scalable production, flow chemistry offers reproducibility and safety:
- Step 1: Reactants (β-keto ester and hydrazine) are pumped through a heated reactor (160°C, 5 mL/min residence time).
- Step 2: The nitro intermediate undergoes continuous hydrogenation in a packed-bed reactor with Pd/C.
| Metric | Value | Source |
|---|---|---|
| Throughput | 12 g/hour | |
| Purity | ≥98% |
Critical Analysis of Methods
- Reduction vs. Direct Synthesis: The two-step nitro-reduction route offers higher yields (80% vs. 70%) but requires handling hazardous H₂. Direct cyclocondensation is simpler but limited by hydrazine stability.
- Green Chemistry: Microwave and flow methods reduce solvent waste and energy consumption.
Chemical Reactions Analysis
Condensation Reactions
Pyrazolones are typically synthesized via cyclization of 1,3-diketones or β-ketonitriles with hydrazines. For this compound, a plausible route involves:
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Step 1 : Reaction of a β-ketonitrile (e.g., RC(O)CH₂CN) with phenylhydrazine (NH₂NHPh) to form a hydrazone intermediate.
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Step 2 : Cyclization under acidic conditions (e.g., acetic acid) to form the pyrazolone core.
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Step 3 : Substitution of the 5-position with a 4-aminophenyl group via nucleophilic aromatic substitution or coupling reactions .
Table 1: Representative synthesis pathway
| Step | Reagents/Conditions | Product |
|---|---|---|
| 1 | Phenylhydrazine, H+ | Hydrazone intermediate |
| 2 | Acidic cyclization | Pyrazolone core |
| 3 | Amination/Coupling | 5-(4-Aminophenyl)-2-phenyl-4H-pyrazol-3-one |
Reaction Mechanisms
The compound’s reactivity stems from its amino group (4-aminophenyl) and keto-enol tautomerism of the pyrazolone ring.
Nucleophilic Attack at Carbonyl Groups
The carbonyl oxygen (C=O) in the pyrazolone ring can act as an electrophilic site for nucleophilic additions:
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Hydrazine coupling : Reaction with hydrazines (R-NH-NH₂) forms hydrazones, as observed in similar pyrazolones .
-
Acylation : The amino group may undergo acylation with acyl chlorides, forming amides .
Electrophilic Substitution Reactions
The 5-NH₂ group (in the 4-aminophenyl substituent) is highly nucleophilic and participates in:
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Condensation with carbonyl compounds : Formation of imines or Schiff bases under acidic conditions .
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Alkylation : Reaction with alkyl halides to form N-alkylated derivatives.
Spectroscopic Characterization
The compound’s structure is validated by IR and ¹H NMR spectroscopy:
IR Spectral Data
| Functional Group | Absorption (cm⁻¹) | Assignment |
|---|---|---|
| NH₂ (primary amine) | 3445, 3425 | Asymmetric and symmetric stretching |
| >NH (secondary amine) | 3305 | Stretching |
| C=N (hydrazone) | 1620 | Stretching |
| Cyclic carbonyl (C=O) | 1665 | Stretching |
| Heterocyclic ring | 1455 | Deformation |
Data derived from similar pyrazolone derivatives .
¹H NMR Analysis
| Proton Environment | Chemical Shift (δ) | Multiplicity | Integration |
|---|---|---|---|
| CH₃ (methyl) | 1.0 | Singlet | 3H |
| N-CH₂-CO | 3.85 | Singlet | 2H |
| NH-N=C | 7.0 | Singlet | 1H |
| Aromatic protons (C₆H₄) | 6.8–7.7 | Multiplet | 4H |
| CO-NH | 8.4 | Broad singlet | 1H |
Adapted from Step-V Product analysis in similar compounds .
Cycloaddition Reactions
The compound may participate in Michael addition or Heck coupling reactions due to its aromatic amino group:
-
Heck coupling : Reaction with β-halovinyl aldehydes under palladium catalysis forms fused heterocycles .
-
Three-component reactions : Combines with β-diketones and heteroaryl aldehydes to form fused pyrazolo[3,4-b]pyridines .
Antimicrobial and Antitumor Activity
Pyrazolones with amino groups often exhibit cytotoxicity and antitumor activity , as observed in related derivatives .
Structural Insights
The crystal structure of a related pyrazolone (5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one) reveals a twisted phenyl ring (dihedral angle ~23.7°) relative to the pyrazole plane, indicating steric effects that may influence reactivity . The keto-form preference of the carbonyl group (vs. enol) facilitates nucleophilic attack .
Scientific Research Applications
Medicinal Chemistry
5-(4-aminophenyl)-2-phenyl-4H-pyrazol-3-one has been investigated for its potential therapeutic effects, particularly in the following areas:
Antimicrobial Activity : Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial properties against various pathogens. For instance, specific derivatives showed minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL against Staphylococcus aureus.
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 7b | 0.22 | Staphylococcus aureus |
| 10 | 0.25 | Staphylococcus epidermidis |
Anticancer Activity : The anticancer potential of pyrazole derivatives has been extensively studied. Compounds similar to this compound demonstrated IC50 values in the micromolar range against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A549 | 26 |
| Compound B | MCF7 | 3.79 |
| Compound C | HepG2 | 0.71 |
Enzyme Inhibition
The compound has been explored as a potential enzyme inhibitor, particularly in relation to the p38 MAP kinase pathway. Inhibitors targeting this pathway have shown promise in treating inflammatory diseases by modulating cytokine production.
A study demonstrated that certain derivatives could effectively inhibit p38 MAP kinase activity, leading to decreased levels of pro-inflammatory cytokines such as TNF-alpha.
Material Science
In addition to its biological applications, this compound is utilized in the development of dyes and pigments due to its stable chemical structure and ability to form complex interactions with other substances.
Case Study 1: Antitumor Activity
A comprehensive study evaluated the cytotoxic effects of various pyrazole derivatives on different cancer cell lines. The results indicated that certain compounds significantly inhibited cell growth and induced apoptosis in cancer cells.
Case Study 2: Antimicrobial Resistance
Research highlighted the effectiveness of specific pyrazole derivatives against antibiotic-resistant strains of bacteria. This emphasizes their potential as alternative therapeutic agents in combating resistant infections.
Mechanism of Action
The mechanism of action of 5-(4-aminophenyl)-2-phenyl-4H-pyrazol-3-one involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This interaction can disrupt the normal function of the enzyme, leading to a therapeutic effect. The exact molecular pathways involved depend on the specific application and target enzyme.
Comparison with Similar Compounds
Structural and Electronic Comparisons
Pyrazolone derivatives vary significantly in biological and physicochemical properties based on substituent groups. Below is a comparative analysis:
Key Observations :
- Electronic Effects: The 4-aminophenyl group in the target compound contrasts with electron-withdrawing groups (e.g., NO₂ in , CF₃ in ), which reduce electron density on the pyrazole ring. This difference may influence reactivity in electrophilic substitution or redox reactions.
- Solubility: The amino group’s H-bonding capacity likely increases aqueous solubility compared to nitro or trifluoromethyl derivatives .
- Crystallography: Fluorophenyl analogs (e.g., ) form isostructural crystals with triclinic symmetry, while amino-substituted derivatives may exhibit different packing due to H-bonding interactions.
Biological Activity
5-(4-aminophenyl)-2-phenyl-4H-pyrazol-3-one, a compound belonging to the pyrazolone class, has garnered attention for its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H13N3O, with a molecular weight of approximately 251.29 g/mol. The compound features a pyrazolone core, which is significant in medicinal chemistry due to its versatility in biological applications .
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolone derivatives, including this compound. In vitro assays demonstrated that compounds with similar structural motifs exhibited significant cytotoxicity against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | A549 (Lung Cancer) | 12.5 | |
| 5-(4-amino phenyl) derivatives | HCT116 (Colon Cancer) | 15.0 | |
| 5-(4-amino phenyl) derivatives | MCF7 (Breast Cancer) | 10.0 |
The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells, as evidenced by increased levels of pro-apoptotic markers and decreased viability in treated cells.
2. Anti-inflammatory Activity
The anti-inflammatory properties of pyrazolone compounds are well-documented. In a study assessing various pyrazolone derivatives, this compound exhibited notable inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) production:
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Concentration (µM) | Reference |
|---|---|---|---|---|
| 5-(4-amino phenyl)-2-phenyl-4H-pyrazol-3-one | 61 | 76 | 10 | |
| Dexamethasone (Control) | 76 | 86 | 1 |
This suggests that the compound could serve as a potential therapeutic agent for inflammatory diseases.
3. Antimicrobial Activity
The antimicrobial efficacy of pyrazolone derivatives has also been explored. Compounds similar to this compound were tested against various bacterial strains:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) | Reference |
|---|---|---|---|
| 5-(4-amino phenyl)-2-phenyl-4H-pyrazol-3-one | Staphylococcus aureus | 40 | |
| Control Antibiotics | Ampicillin | 10 |
These findings indicate that the compound may possess significant antimicrobial properties, warranting further investigation into its potential as an antibiotic agent.
Case Study: Synthesis and Characterization
A recent study synthesized a series of pyrazolone derivatives, including our compound of interest, using various synthetic pathways. The characterization involved spectral analysis (NMR, IR), confirming the expected structural features associated with biological activity .
Research Findings: Computational Studies
Computational docking studies have provided insights into the binding affinities of pyrazolone derivatives with target proteins involved in cancer and inflammation pathways. For instance, docking results indicated that compounds like 5-(4-amino phenyl)-2-phenyl-4H-pyrazol-3-one can interact favorably with p38 MAP kinase, a key regulator in inflammatory responses .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-(4-aminophenyl)-2-phenyl-4H-pyrazol-3-one, and how can reaction conditions be optimized?
- The compound is typically synthesized via cyclocondensation of hydrazines with β-diketones or via Vilsmeier–Haack reactions of pyrazolone precursors. For example, 3-methyl-1-aryl-1H-pyrazol-5(4H)-one derivatives can undergo formylation under Vilsmeier conditions to yield carbaldehyde intermediates, which are further functionalized . Optimization involves adjusting solvent polarity (e.g., DMF vs. acetic acid), temperature (80–120°C), and stoichiometry of reagents to minimize side products like over-oxidized species.
Q. How is the purity and structural identity of this compound validated experimentally?
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and methanol/water mobile phase resolves impurities.
- Spectroscopy :
- FT-IR : Confirms the presence of NH₂ (3200–3400 cm⁻¹), C=O (1650–1700 cm⁻¹), and aromatic C-H (3050 cm⁻¹) stretches.
- NMR : H NMR in DMSO-d₆ shows characteristic peaks for the aminophenyl group (δ 6.5–7.0 ppm, doublets) and pyrazolone ring protons (δ 5.8–6.2 ppm) .
Q. What are the key reactivity patterns of the pyrazolone core in this compound?
- The 4H-pyrazol-3-one ring undergoes nucleophilic substitution at the 5-position, electrophilic aromatic substitution on the phenyl groups, and keto-enol tautomerism. For example, the NH₂ group on the 4-aminophenyl substituent can participate in diazotization or Schiff base formation, enabling coupling with aldehydes or metal ions .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in proposed tautomeric forms or regiochemistry?
- Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement provides unambiguous evidence of tautomerism (e.g., keto vs. enol forms) and substituent positioning. For pyrazolone derivatives, hydrogen-bonding networks (e.g., N–H···O interactions) stabilize specific tautomers. SHELX programs are critical for refining disorder models and validating bond lengths/angles against theoretical values .
Q. What strategies mitigate competing side reactions during functionalization of the 4-aminophenyl group?
- Protection-Deprotection : Acetylation of the NH₂ group (using acetic anhydride) prevents unwanted oxidation or dimerization during electrophilic substitutions.
- Catalytic Control : Palladium-mediated coupling (e.g., Buchwald–Hartwig amination) ensures regioselective aryl–N bond formation without disturbing the pyrazolone core .
Q. How do substituent effects influence the compound’s electronic properties and biological activity?
- DFT Calculations : HOMO-LUMO gaps and Mulliken charges predict electron-rich sites for interactions with biological targets. The 4-aminophenyl group enhances electron donation, increasing reactivity in redox-active environments.
- SAR Studies : Methyl or halogen substituents on the phenyl rings alter lipophilicity (logP) and binding affinity to enzymes like cyclooxygenase-2 (COX-2), as seen in analogs with fluorophenyl groups .
Q. What analytical methods differentiate polymorphic forms of this compound, and how do they impact material properties?
- PXRD : Identifies distinct crystalline phases. For example, a monoclinic vs. orthorhombic lattice alters solubility and dissolution rates.
- DSC/TGA : Polymorphs exhibit unique melting endotherms (ΔH) and thermal stability profiles. High-energy forms may degrade 10–15°C earlier than stable forms .
Methodological Resources
- Crystallography : Use SHELXL for refining high-resolution structures and PLATON for validating intermolecular interactions .
- Synthetic Protocols : Refer to Vilsmeier–Haack and Mannich reaction optimizations for pyrazolone derivatives .
- Spectroscopic Libraries : Compare NMR/IR data with structurally validated analogs in Acta Crystallographica reports .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
